![molecular formula C16H26Cl2Si2Zr B3433871 Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium CAS No. 60938-59-2](/img/structure/B3433871.png)

Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium

Übersicht

Beschreibung

Synthesis Analysis

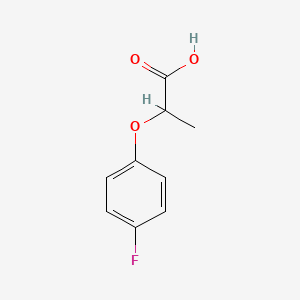

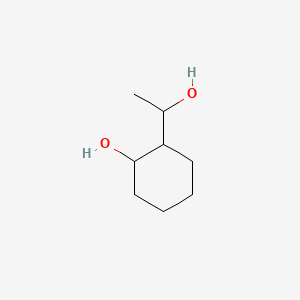

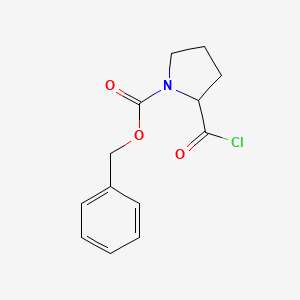

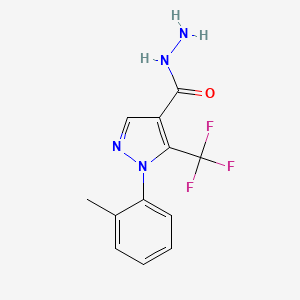

The synthesis of compounds with trimethylsilyl groups often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . Trimethylsilyl chloride and bis(trimethylsilyl)acetamide are examples of trimethylsilylating agents .Molecular Structure Analysis

The trimethylsilyl group in the compound consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 436.7 g/mol. The compound is suitable for polymerization reactions and can be used as a catalyst for olefin metathesis .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzene Derivatives

This compound can be used in the synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzene . The process involves the use of a hybrid metal of Mg and CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone (DMI). This method provides a high yield of the product under mild conditions .

Dehalogenation of Vicinal Dihalo Compounds

Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium can be used in the dehalogenation of vicinal dihalo compounds. This process generates alkenes and alkynes in a salt-free manner . The synthetic protocol for this dehalogenation reaction is effective for a wide scope of dibromo compounds as substrates while keeping the various functional groups intact .

Preparation of Metallocenes

The compound can be used in the preparation of selectively 1,2-disubstituted cyclopentadienes, which can then be converted to a wide variety of metallocenes . Metallocenes have various applications in catalytic processes .

Development of New Drugs and Medical Treatments

Scientific research on compounds like MFCD02093014 can lead to the development of new drugs and medical treatments . This includes understanding the causes and risk factors of diseases, as well as developing new diagnostic tools .

Weather Forecasting

Scientific research can also lead to improved weather forecasting . Understanding the properties and reactions of various compounds can help in predicting weather patterns and phenomena .

Green Energy Solutions

Research on compounds like MFCD02093014 can contribute to the development of green energy solutions . This includes the development of more efficient and sustainable energy sources .

Safety and Hazards

Eigenschaften

IUPAC Name |

cyclopenta-1,4-dien-1-yl(trimethyl)silane;dichlorozirconium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H13Si.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFOEMSDFHWFMI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C[CH-]C=C1.C[Si](C)(C)C1=C[CH-]C=C1.Cl[Zr+2]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2Si2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Butan-2-yl)phenyl]thiourea](/img/structure/B3433805.png)

![methyl (E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B3433845.png)